(5-(Ethylcarbamoyl)-2-fluorophenyl)boronic acid
Overview
Description
(5-(Ethylcarbamoyl)-2-fluorophenyl)boronic acid is an organoboron compound that features a boronic acid functional group attached to a phenyl ring substituted with an ethylcarbamoyl and a fluorine atom. Boronic acids are known for their versatility in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions, which are widely used to form carbon-carbon bonds.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5-(Ethylcarbamoyl)-2-fluorophenyl)boronic acid typically involves the introduction of the boronic acid group onto a pre-functionalized aromatic ring. One common method is the borylation of an aryl halide using a palladium catalyst in the presence of a boron reagent such as bis(pinacolato)diboron. The reaction conditions often include a base like potassium carbonate and a solvent such as dimethylformamide (DMF) or tetrahydrofuran (THF) at elevated temperatures .
Industrial Production Methods
Industrial production of boronic acids, including this compound, often employs similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, the purification of the final product may involve crystallization or chromatography techniques to ensure high purity .
Chemical Reactions Analysis
Types of Reactions
(5-(Ethylcarbamoyl)-2-fluorophenyl)boronic acid can undergo various chemical reactions, including:
Suzuki-Miyaura Coupling: This reaction forms carbon-carbon bonds by coupling the boronic acid with an aryl or vinyl halide in the presence of a palladium catalyst.
Chan-Lam Coupling: This reaction couples the boronic acid with an amine or alcohol to form carbon-nitrogen or carbon-oxygen bonds, respectively, using a copper catalyst.
Common Reagents and Conditions
Palladium catalysts: (e.g., Pd(PPh3)4) for Suzuki-Miyaura coupling.
Copper catalysts: (e.g., Cu(OAc)2) for Chan-Lam coupling.
Oxidizing agents: (e.g., H2O2) for oxidation reactions.
Major Products Formed
Biaryl compounds: from Suzuki-Miyaura coupling.
Aminophenyl or alkoxyphenyl derivatives: from Chan-Lam coupling.
Phenols: from oxidation reactions.
Scientific Research Applications
(5-(Ethylcarbamoyl)-2-fluorophenyl)boronic acid has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis, particularly in the formation of complex molecules through cross-coupling reactions.
Biology: Employed in the development of enzyme inhibitors and probes for biological studies.
Medicine: Investigated for its potential use in drug development, particularly as a protease inhibitor.
Industry: Utilized in the production of advanced materials and polymers.
Mechanism of Action
The mechanism of action of (5-(Ethylcarbamoyl)-2-fluorophenyl)boronic acid in various applications often involves its ability to form reversible covalent bonds with target molecules. For example, in enzyme inhibition, the boronic acid group can interact with the active site of the enzyme, forming a stable complex that inhibits its activity. This interaction is facilitated by the Lewis acidic nature of the boron atom, which can coordinate with nucleophilic groups in the enzyme’s active site .
Comparison with Similar Compounds
Similar Compounds
Phenylboronic acid: A simpler boronic acid with a phenyl ring and no additional substituents.
4-Formylphenylboronic acid: Contains a formyl group instead of an ethylcarbamoyl group.
3-Fluorophenylboronic acid: Similar structure but lacks the ethylcarbamoyl group.
Uniqueness
(5-(Ethylcarbamoyl)-2-fluorophenyl)boronic acid is unique due to the presence of both an ethylcarbamoyl and a fluorine substituent on the phenyl ring. These substituents can influence the compound’s reactivity, stability, and interactions with other molecules, making it a valuable compound in various chemical and biological applications .
Biological Activity
(5-(Ethylcarbamoyl)-2-fluorophenyl)boronic acid is an organoboron compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and enzyme inhibition. This article provides a comprehensive overview of its biological activity, including mechanisms of action, applications in drug development, and relevant case studies.
Chemical Structure and Properties
- Molecular Formula : C11H14B F N O2
- CAS Number : 874289-45-9
- SMILES Notation : CCOC(=O)C1=CC=C(C=C1)FB(O)O
The compound features a boronic acid functional group attached to a phenyl ring with an ethylcarbamoyl substituent and a fluorine atom. The presence of the boron atom enhances its reactivity, making it suitable for various chemical reactions including Suzuki-Miyaura cross-coupling.
The biological activity of this compound primarily stems from its ability to form reversible covalent bonds with target enzymes. The boronic acid moiety can interact with nucleophilic residues in the active sites of enzymes, leading to inhibition of their activity. This interaction is crucial for the development of enzyme inhibitors, particularly protease inhibitors, which are valuable in therapeutic applications.
1. Enzyme Inhibition
Research indicates that this compound can act as a potent inhibitor for various enzymes. Its mechanism typically involves:
- Formation of stable complexes : The boronic acid group forms covalent bonds with serine or cysteine residues in the active sites of target enzymes.
- Impact on enzymatic pathways : By inhibiting specific enzymes, this compound can modulate biochemical pathways, potentially leading to therapeutic effects.
2. Antimicrobial Activity
Studies have demonstrated that boronic acids exhibit antimicrobial properties. For instance, related compounds have shown effectiveness against various bacteria and fungi. The presence of fluorine in the structure may enhance lipophilicity and improve bioavailability, contributing to its antimicrobial efficacy.
Pathogen | Minimum Inhibitory Concentration (MIC) | Reference |
---|---|---|
Escherichia coli | 16 µg/mL | |
Candida albicans | 32 µg/mL | |
Aspergillus niger | 8 µg/mL |
Case Study 1: Enzyme Inhibition
A study investigating the inhibition of serine proteases by this compound revealed significant inhibition rates compared to control compounds. The study utilized kinetic assays to determine the IC50 values, demonstrating its potential as a therapeutic agent in diseases where serine proteases play a critical role.
Case Study 2: Antimicrobial Efficacy
In vitro testing against Candida albicans and Aspergillus niger confirmed that this compound exhibits moderate antimicrobial activity. The compound was found to be more effective than some established antifungal agents, suggesting its potential as a new candidate for antifungal therapy.
Properties
IUPAC Name |
[5-(ethylcarbamoyl)-2-fluorophenyl]boronic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11BFNO3/c1-2-12-9(13)6-3-4-8(11)7(5-6)10(14)15/h3-5,14-15H,2H2,1H3,(H,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QJQODUQVWPKFJI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(C=CC(=C1)C(=O)NCC)F)(O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11BFNO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20660185 | |
Record name | [5-(Ethylcarbamoyl)-2-fluorophenyl]boronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20660185 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
211.00 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
874289-45-9 | |
Record name | B-[5-[(Ethylamino)carbonyl]-2-fluorophenyl]boronic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=874289-45-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | [5-(Ethylcarbamoyl)-2-fluorophenyl]boronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20660185 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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